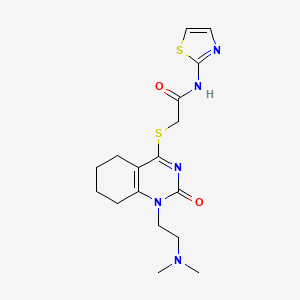
4-((6-acetamidopyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((6-acetamidopyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)butanamide is a synthetic compound that has attracted significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridazine derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The exact mechanism of action of 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)butanamide is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway.
Advantages and Limitations for Lab Experiments
One advantage of using 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)butanamide in lab experiments is its potent biological activity, which allows for the investigation of its therapeutic potential. However, a limitation of using this compound is its relatively complex synthesis method, which may limit its availability for research purposes.
Future Directions
There are several future directions for research on 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)butanamide. One area of interest is the investigation of its potential as a therapeutic agent for other inflammatory diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, further studies could explore the molecular mechanisms underlying its anticancer activity and identify potential drug targets for cancer therapy. Finally, research could focus on developing more efficient and cost-effective synthesis methods for this compound to facilitate its widespread use in scientific research.
Synthesis Methods
The synthesis of 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)butanamide involves the reaction of 3-amino-6-acetamidopyridazine with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with butanoyl chloride and thiourea to yield the final product.
Scientific Research Applications
Several studies have investigated the potential therapeutic applications of 4-((6-acetamidopyridazin-3-yl)thio)-N-(5-chloro-2-methoxyphenyl)butanamide. One study showed that this compound has potent anti-inflammatory activity, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another study demonstrated that this compound has anticancer activity against human breast cancer cells, suggesting that it could be used as a potential chemotherapeutic agent.
properties
IUPAC Name |
4-(6-acetamidopyridazin-3-yl)sulfanyl-N-(5-chloro-2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-11(23)19-15-7-8-17(22-21-15)26-9-3-4-16(24)20-13-10-12(18)5-6-14(13)25-2/h5-8,10H,3-4,9H2,1-2H3,(H,20,24)(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMSORGKTPLCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCCCC(=O)NC2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2652922.png)
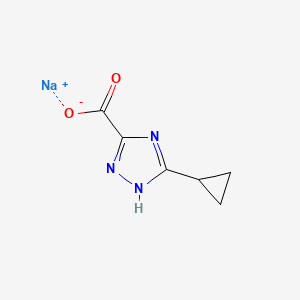
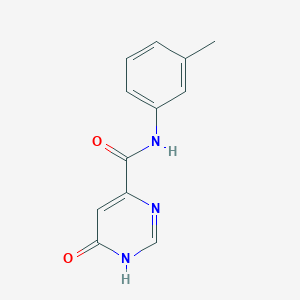
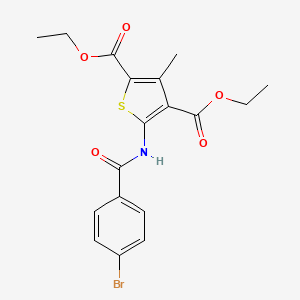

![9-(3-bromophenyl)-2-((2-fluorobenzyl)thio)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2652929.png)

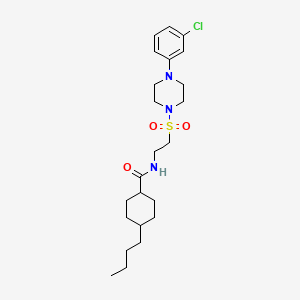

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(piperidine-1-carbonyl)phenyl]propanamide](/img/structure/B2652935.png)

![(Z)-2-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2652937.png)

